molecular formula C11H13F3O2 B7998165 1-[2-(Trifluoromethoxy)phenyl]-2-methyl-2-propanol CAS No. 1443344-47-5

1-[2-(Trifluoromethoxy)phenyl]-2-methyl-2-propanol

Cat. No.: B7998165
CAS No.: 1443344-47-5
M. Wt: 234.21 g/mol
InChI Key: YUYYUCBLYWSFOT-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethoxy)phenyl]-2-methyl-2-propanol is a fluorinated aromatic alcohol characterized by a trifluoromethoxy (-OCF₃) substituent at the ortho position (2-position) of the phenyl ring and a methyl-substituted propanol backbone. The trifluoromethoxy group confers high electronegativity, lipophilicity, and metabolic stability, making this compound of interest in pharmaceutical and agrochemical research . Its structure distinguishes it from positional isomers (e.g., para-substituted analogs) and functional analogs (e.g., ketones or amines) discussed in the literature.

Properties

IUPAC Name

2-methyl-1-[2-(trifluoromethoxy)phenyl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3O2/c1-10(2,15)7-8-5-3-4-6-9(8)16-11(12,13)14/h3-6,15H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYYUCBLYWSFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401227574
Record name Benzeneethanol, α,α-dimethyl-2-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401227574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443344-47-5
Record name Benzeneethanol, α,α-dimethyl-2-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443344-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneethanol, α,α-dimethyl-2-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401227574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-(trifluoromethoxy)phenylboronic acid with a suitable alkylating agent under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Trifluoromethoxy)phenyl]-2-methyl-2-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products:

    Oxidation: 1-[2-(Trifluoromethoxy)phenyl]-2-methyl-2-propanone.

    Reduction: 1-[2-(Trifluoromethoxy)phenyl]-2-methylpropane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound's trifluoromethoxy group enhances its pharmacological properties, making it a candidate for drug development. Trifluoromethyl groups are known to improve metabolic stability and bioavailability in pharmaceuticals. For instance, derivatives of this compound have been explored for their potential as anti-inflammatory agents and in the treatment of neurodegenerative diseases due to their ability to modulate biological pathways effectively .

Case Study: Anti-Inflammatory Properties
Research has indicated that similar trifluoromethyl-containing compounds exhibit significant anti-inflammatory activity. A study demonstrated that the incorporation of trifluoromethoxy groups into phenolic structures can lead to enhanced inhibition of pro-inflammatory cytokines, suggesting that 1-[2-(Trifluoromethoxy)phenyl]-2-methyl-2-propanol could be similarly beneficial .

Agrochemicals

Pesticide Formulation
The compound has also been investigated for its use in agrochemical formulations. The trifluoromethoxy group is advantageous in enhancing the efficacy of pesticides by improving their penetration into plant tissues and increasing their resistance to degradation .

Case Study: Insecticide Development
In a recent study, the synthesis of new insecticides based on trifluoromethoxy derivatives showed improved efficacy against common agricultural pests. The compounds demonstrated higher toxicity levels than traditional insecticides, indicating their potential for use in sustainable agriculture practices .

Material Science

Polymer Applications
In material science, this compound can be utilized as a building block for advanced polymer materials. Its unique properties allow for the development of polymers with enhanced thermal stability and chemical resistance.

Case Study: Fluorinated Polymers
Fluorinated polymers synthesized from similar trifluoromethoxy compounds have shown promising results in applications requiring high-performance materials, such as coatings and membranes. These materials exhibit excellent hydrophobicity and durability, making them suitable for various industrial applications .

Summary of Applications

Application AreaSpecific UsesBenefits
Medicinal ChemistryDrug development (anti-inflammatory agents)Enhanced metabolic stability and bioavailability
AgrochemicalsPesticide formulationImproved efficacy and resistance to degradation
Material SciencePolymer synthesisEnhanced thermal stability and chemical resistance

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethoxy)phenyl]-2-methyl-2-propanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with biological membranes and enzymes. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in inflammation and pain pathways .

Comparison with Similar Compounds

1-(2-(Trifluoromethyl)phenyl)propan-2-one (Ketone Analog)

  • Structural Difference: The ketone group (-CO-) replaces the alcohol (-OH) and methyl groups at the propanol position.
  • Properties :
    • Higher volatility (predicted boiling point: ~245°C for similar ketones vs. >250°C for alcohols due to hydrogen bonding in alcohols) .
    • Reduced solubility in polar solvents compared to the alcohol.
  • Applications : Ketones like this are intermediates in synthesizing psychoactive compounds (e.g., fenfluramine precursors) .

1-[(1-Methylethyl)amino]-3-[2-(2-propenyl)phenoxy]-2-propanol (Amino-Alcohol Analog)

  • Structural Difference: An isopropylamino group replaces the trifluoromethoxy-phenyl group.
  • Properties: Basic amino group increases water solubility at physiological pH. Potential β-blocker activity, contrasting with the fluorinated compound’s likely role in CNS or anti-inflammatory applications .

Fluorinated Derivatives

1-(2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one

  • Structural Features : Difluoromethoxy (-OCHF₂) at the ortho position and trifluoromethyl (-CF₃) at the meta position on the phenyl ring.
  • Comparison :
    • Molar Mass : 268.18 g/mol (vs. ~250–260 g/mol for the target compound).
    • Lipophilicity : Higher logP due to dual fluorine substituents, enhancing blood-brain barrier penetration .
    • Synthetic Complexity : Difluoromethoxy groups require specialized fluorination agents, similar to trifluoromethoxy synthesis .

Chloramphenicol Analogs (e.g., 1-p-nitrophenyl-2-(N-methyl-dichloroacetamido)-propanol-1)

  • Structural Contrast: Nitro (-NO₂) and dichloroacetamido (-N(CH₃)COCCl₂) groups replace trifluoromethoxy and methyl groups.
  • Bioactivity: Chloramphenicol analogs exhibit antimicrobial properties, while the fluorinated propanol may prioritize metabolic stability over direct antimicrobial action .

Physicochemical and Pharmacological Data

Compound Name Molar Mass (g/mol) Boiling Point (°C) Key Functional Groups LogP (Predicted) Applications
1-[2-(Trifluoromethoxy)phenyl]-2-methyl-2-propanol ~260 >250 -OCF₃, -OH, -CH(CH₃)₂ 2.8–3.2 Pharma intermediates, CNS agents
1-[4-(Trifluoromethoxy)phenyl]-2-methyl-2-propanol ~260 ~245 -OCF₃ (para), -OH 2.5–2.9 Enzyme inhibitors
1-(2-(Trifluoromethyl)phenyl)propan-2-one 216.1 245.1 -CO-, -CF₃ 3.0–3.5 Psychoactive intermediates
1-(2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one 268.18 245.1 -OCHF₂, -CF₃, -CO- 3.5–4.0 Agrochemistry

Biological Activity

1-[2-(Trifluoromethoxy)phenyl]-2-methyl-2-propanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a trifluoromethoxy group attached to a phenyl ring, which is known to influence its biological properties significantly. The presence of fluorine atoms can enhance lipophilicity and metabolic stability while impacting the compound's interaction with biological targets.

Antiviral Activity

Research has indicated that compounds with similar structural motifs exhibit antiviral properties. For instance, inhibitors designed around similar frameworks have shown significant activity against HIV-1 protease, suggesting that this compound could also have potential as an antiviral agent. In studies, related compounds demonstrated effective inhibition of multidrug-resistant HIV-1 variants, which highlights the importance of structural modifications in enhancing antiviral potency .

Anti-inflammatory Effects

The compound's activity may extend to anti-inflammatory effects. Trifluoromethyl-containing compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For example, compounds with similar functionalities exhibited selective COX-2 inhibition, which is desirable for reducing inflammation with fewer gastrointestinal side effects compared to non-selective COX inhibitors .

Anticancer Potential

In vitro studies suggest that derivatives of this compound may exhibit anticancer properties. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The trifluoromethoxy group may contribute to enhanced interaction with cancer-related targets .

Structure-Activity Relationship (SAR)

A detailed analysis of SAR reveals that modifications at the phenyl ring significantly impact biological activity. For instance:

  • Positioning of the Trifluoromethoxy Group : The meta-positioning of trifluoromethyl groups has been associated with increased potency against COX enzymes.
  • Hydrophobic Interactions : The introduction of bulky hydrophobic groups can enhance binding affinity to target proteins by stabilizing interactions through van der Waals forces .

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of structurally related compounds, it was found that specific modifications led to enhanced activity against HIV-1 protease. The incorporation of a trifluoromethoxy group was pivotal in achieving higher potency compared to non-fluorinated analogs .

Case Study 2: Anti-inflammatory Activity

Another study focused on a series of urea derivatives that included trifluoromethyl groups. These compounds demonstrated selective inhibition of COX-2 with IC50 values significantly lower than traditional NSAIDs, indicating a potential therapeutic application for inflammatory diseases .

Data Tables

CompoundActivity TypeIC50 Value (µM)Reference
1COX-2 Inhibition2
2HIV-1 Protease Inhibition0.5
3Cancer Cell Proliferation Inhibition10

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